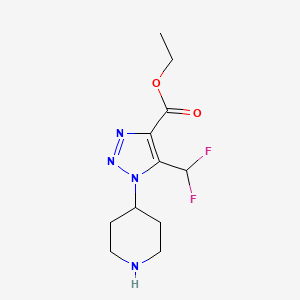
Ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.
Incorporation of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents under controlled conditions.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidine and triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(trifluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate
- Ethyl 5-(methyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
Ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability compared to its analogs.
Biological Activity
Ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate (CAS Number: 2059942-33-3) is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H17ClF2N4O2
- Molecular Weight : 310.73 g/mol
- Structure : The compound features a difluoromethyl group and a piperidine ring, which are significant for its biological activity.
Triazole derivatives are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The specific mechanisms by which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Triazoles often act as enzyme inhibitors. For instance, they may inhibit cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of steroid hormones.
- Antiproliferative Effects : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting programmed cell death.
Anticancer Activity
Research has shown that triazole derivatives can exhibit significant anticancer properties. A study highlighted the activity of similar compounds against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 (Colon carcinoma) | 6.2 |
| Compound B | T47D (Breast cancer) | 27.3 |
| Ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-triazole | TBD | TBD |
The specific IC50 values for ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-triazole have not been fully elucidated yet but are expected to be comparable to other triazole derivatives based on structural similarities.
Antimicrobial Activity
Triazoles have also demonstrated antimicrobial properties. The compound may inhibit bacterial growth by interfering with cell wall synthesis or metabolic pathways. Its efficacy against various bacterial strains is currently under investigation.
Case Studies
- Study on Triazole Derivatives : A comprehensive review of triazole derivatives indicated their potential as anticancer agents due to their ability to inhibit specific kinases involved in tumor growth. Ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-triazole was included in this study as a promising candidate for further development .
- Synergistic Effects with Chemotherapy : Another study explored the combination of triazole derivatives with established chemotherapeutic agents like doxorubicin. The results showed enhanced cytotoxicity in breast cancer cell lines when combined with triazoles, suggesting a potential therapeutic strategy for resistant cancer types .
Properties
Molecular Formula |
C11H16F2N4O2 |
|---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
ethyl 5-(difluoromethyl)-1-piperidin-4-yltriazole-4-carboxylate |
InChI |
InChI=1S/C11H16F2N4O2/c1-2-19-11(18)8-9(10(12)13)17(16-15-8)7-3-5-14-6-4-7/h7,10,14H,2-6H2,1H3 |
InChI Key |
MFGQKMIPZHOGEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2CCNCC2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















